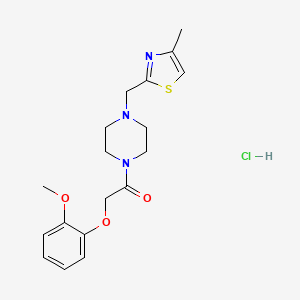

![molecular formula C9H7BrS B2815245 3-(Bromomethyl)benzo[b]thiophene CAS No. 1196-19-6](/img/structure/B2815245.png)

3-(Bromomethyl)benzo[b]thiophene

Vue d'ensemble

Description

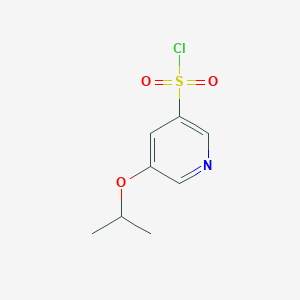

3-(Bromomethyl)benzo[b]thiophene is a stable compound with a light yellow to reddish brown crystalline solid form . It has an empirical formula of C9H7BrS and a molecular weight of 227.12 .

Synthesis Analysis

The synthesis of this compound is usually obtained by reacting benzo[b]thiophene with methyl bromide or stannous chloride . An improved multiletter synthesis of 3-bromonaphtho[2,3-b]thiophene has also been reported, which utilizes copper-catalyzed cross-coupling from commercial materials in three steps, minimizing redox reactions .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered thiophene ring attached to a benzene ring via a carbon atom, with a bromomethyl group attached to the thiophene ring .Chemical Reactions Analysis

In chemical reactions, this compound can undergo electrophilic substitution, nucleophilic reactions, and cycloaddition reactions . It has been used in the synthesis of benzothiophene bearing four different aryl groups .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 311.3±17.0 °C and a predicted density of 1.593±0.06 g/cm3 . It is a solid at room temperature .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

3-(Bromomethyl)benzo[b]thiophene and its derivatives are significantly utilized in the field of synthetic medicinal chemistry due to their wide range of pharmacological properties. For instance, a study by Tréguier et al. (2014) discussed the synthesis of a library of functionalized 3-(α-styryl)benzo[b]thiophenes. These compounds demonstrated potential as antitubulin agents, indicating their relevance in cancer research and therapy.

Similarly, Isloor et al. (2010) highlighted the synthesis of new benzo[b]thiophene derivatives, emphasizing their antibacterial, antifungal, and anti-inflammatory properties. This suggests their importance in developing new therapeutic agents.

Novel Synthetic Methods

Research has also focused on developing novel synthetic methods for benzo[b]thiophene derivatives. For example, Flynn et al. (2001) presented a palladium-mediated coupling approach to synthesize 2,3-disubstituted benzo[b]thiophenes, applied in creating tubulin binding agents. This showcases the chemical versatility and applicability of these compounds in drug design.

Antimicrobial Applications

The antimicrobial applications of 3-halobenzo[b]thiophene derivatives, including those synthesized from this compound, have been studied as well. Masih et al. (2021) explored their antimicrobial activities, demonstrating effectiveness against Gram-positive bacteria and yeast, which highlights their potential as new classes of antibiotics.

Organic Electronics

Beyond medicinal chemistry, benzo[b]thiophene derivatives find applications in organic electronics. Duc (2020) reviewed the use of benzo[b]thiophenes in fields like photoelectric materials and organic semiconductors, underlining their importance in material science.

Safety and Hazards

Orientations Futures

While specific future directions for 3-(Bromomethyl)benzo[b]thiophene are not mentioned in the retrieved sources, it is part of the broader class of thiophene-based compounds, which have been found to possess a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and investigation of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mécanisme D'action

Target of Action

It is known that bromomethyl compounds often act as alkylating agents, reacting with nucleophilic sites in biological molecules .

Mode of Action

3-(Bromomethyl)benzo[b]thiophene is a heteroaryl halide . It can undergo Suzuki-Miyaura reactions with phenylboronic acid or 3-thienylboronic acid in the presence of a heterogeneous Pd catalyst . This suggests that it may interact with its targets through a similar mechanism, forming covalent bonds and leading to changes in the target’s structure and function .

Biochemical Pathways

Given its potential as an alkylating agent, it could interfere with various cellular processes, including dna replication and protein synthesis .

Pharmacokinetics

Its lipophilicity (log po/w) is reported to be 24, suggesting that it may have good absorption and distribution characteristics . Its GI absorption is high, and it is BBB permeant, indicating that it can cross the blood-brain barrier .

Result of Action

As a potential alkylating agent, it could cause modifications in dna and proteins, potentially leading to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage conditions require an inert atmosphere and temperatures under -20°C . Furthermore, exposure to dust, fumes, gas, mist, vapors, or spray should be avoided .

Analyse Biochimique

Biochemical Properties

It is known that benzo[b]thiophene, a related compound, is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole . This suggests that 3-(Bromomethyl)benzo[b]thiophene may also interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.

Molecular Mechanism

It is known that 3-Bromothianaphthene, a related compound, undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst . This suggests that this compound may also participate in similar reactions, potentially leading to changes in gene expression or enzyme activity.

Propriétés

IUPAC Name |

3-(bromomethyl)-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKHJZSILIVQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1196-19-6 | |

| Record name | 3-(bromomethyl)-1-benzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide](/img/no-structure.png)

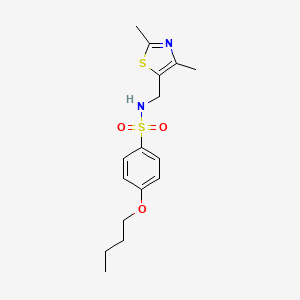

![4-(diethylsulfamoyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2815174.png)

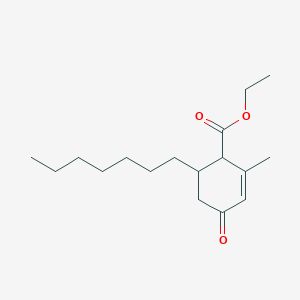

![N-(3-acetylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2815178.png)

![(2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2815182.png)

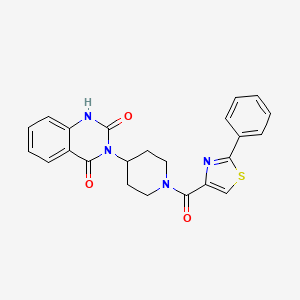

![5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2815183.png)

![N-[(3,4-dimethoxyphenyl)(3-methylbutanamido)methyl]-3-methylbutanamide](/img/structure/B2815184.png)

![4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline](/img/structure/B2815185.png)